(3-Chloro-2-fluorophenyl)(phenyl)methanamine
Description
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDSIVMVXSIWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341318-54-4 | |
| Record name | (3-chloro-2-fluorophenyl)(phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Synthetic Overview
Molecular Characteristics
The compound features a central methylamine group bonded to a 3-chloro-2-fluorophenyl ring and a phenyl group. The electron-withdrawing chloro and fluoro substituents impose significant steric and electronic effects on synthetic pathways, particularly in electrophilic substitution reactions.
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two aryl fragments:
Preparation Methodologies
Friedel-Crafts Acylation and Subsequent Reduction
Acylation Step
A modified Friedel-Crafts protocol from employs 3-chloro-2-fluorobenzoyl chloride and benzene in 1,2-dichloroethane with FeCl₃ catalysis (Eq. 1):
$$
\text{C}6\text{H}5\text{COCl} + \text{C}6\text{H}6 \xrightarrow{\text{FeCl}3} \text{(3-Cl-2-F-C}6\text{H}3\text{)COC}6\text{H}_5 + \text{HCl}
$$
Reaction conditions: 0°C for 1 h, then 25°C for 12 h. The ketone intermediate (3-chloro-2-fluorophenyl)(phenyl)methanone is isolated in 82% yield after crystallization from isobutanol.
Reductive Amination
The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol (Eq. 2):
$$
\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{(3-Cl-2-F-C}6\text{H}3\text{)CH(NH}2\text{)C}6\text{H}_5
$$
Yields: 68–72% after silica gel chromatography.
Buchwald-Hartwig Amination
A patent-derived approach couples 3-chloro-2-fluoroiodobenzene with benzylamine using Pd(OAc)₂/Xantphos (Eq. 3):
$$
\text{Ar-I} + \text{PhCH}2\text{NH}2 \xrightarrow{\text{Pd, Cs}2\text{CO}3} \text{Target amine}
$$
Optimized conditions :
Grignard Addition-Reduction Sequence
Nitrile Formation
3-Chloro-2-fluorobenzonitrile reacts with phenylmagnesium bromide to form (3-chloro-2-fluorophenyl)(phenyl)methanimine in THF at −78°C (85% yield).
Lithium Aluminum Hydride Reduction
The imine is reduced with LiAlH₄ in dry ether (Eq. 4):
$$
\text{RC≡N} \xrightarrow{\text{LiAlH}4} \text{RCH}2\text{NH}_2
$$
Yield: 70% after aqueous workup.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts/Reduction | 68 | 89 | Low-cost reagents | Multi-step, moderate regioselectivity |
| Buchwald-Hartwig | 78 | 95 | Single-step, scalable | Requires palladium catalysts |
| Grignard/LiAlH₄ | 70 | 91 | High functional group tolerance | Cryogenic conditions needed |
Purification and Characterization
Industrial-Scale Considerations
The Buchwald-Hartwig method demonstrates superior scalability, with a 5 kg pilot batch achieving 74% yield in patent US10550107B2. Continuous flow hydrogenation systems reduce reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluorophenyl)(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or electrophiles like bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(3-Chloro-2-fluorophenyl)(phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluorophenyl)(phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural Features
The structural diversity among aryl methanamines arises from variations in substituent type, position, and electronic effects. Key examples include:
| Compound Name | Substituents/Features | Key Structural Differences |
|---|---|---|
| (3-Chloro-2-fluorophenyl)(phenyl)methanamine | Phenyl, 3-Cl, 2-F | Diaryl structure with halogenated and plain aryl |
| [3-Chloro-4-(pyridine-2-methoxy)phenyl]methanamine | Pyridine-2-methoxy, 3-Cl | Heterocyclic pyridine and ether linkage |
| (4-(Thiophen-3-yl)phenyl)methanamine | Thiophene-3-yl | Thiophene (sulfur-containing heterocycle) |
| (5-Phenylfuran-2-yl)methanamine derivatives | Furan-2-yl, 4-carboxyl or urea linkers | Oxygen-containing heterocycle with functional groups |
| (3-(Trifluoromethyl)phenyl)methanamine | 3-CF₃ | Strong electron-withdrawing CF₃ group |
| [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine | 3,5-Cl, 2-OCHF₂ | Multiple halogens and difluoromethoxy group |
Key Observations :
- Diaryl vs. Monoaryl: The diaryl structure may increase steric bulk and hydrophobicity compared to monoaryl analogs like (3-(trifluoromethyl)phenyl)methanamine .
- Heterocycles : Thiophene or furan substituents (e.g., ) introduce distinct electronic profiles and hydrogen-bonding capabilities compared to purely aromatic systems .
Physicochemical Properties
Key Observations :
Key Observations :
- Halogenation and diaryl structures may enhance target selectivity in enzyme inhibition or receptor binding compared to non-halogenated analogs.
- Functional groups like urea () or pyridine () directly influence bioactivity through hydrogen bonding or metal coordination .
Biological Activity
(3-Chloro-2-fluorophenyl)(phenyl)methanamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including the presence of both chlorine and fluorine substituents. This article delves into its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (3-Chloro-2-fluorophenyl)(phenyl)methanamine is C13H12ClFN. The presence of halogens (chlorine and fluorine) suggests enhanced reactivity and potential biological activity, making it a candidate for further investigation in various fields such as medicinal chemistry and materials science.
Pharmacological Potential
Research indicates that compounds containing halogens can exhibit significant pharmacological properties. For instance, the incorporation of fluorine has been shown to enhance the potency of drugs by improving their binding affinity to biological targets. This is particularly relevant in the context of drug design, where halogenated compounds are frequently explored for their therapeutic potential .
Similar Compounds
To understand the biological activity of (3-Chloro-2-fluorophenyl)(phenyl)methanamine, it is useful to compare it with structurally similar compounds. The following table summarizes some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3-Chloro-4-fluorophenyl)(phenyl)methanamine | C13H12ClFN | Different halogen substitution |
| (2-Fluorophenyl)(phenyl)methanamine | C13H12FN | Lacks chlorine, potentially differing reactivity |
| (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | Different position of chlorine affects properties |
| (3-Bromophenyl)(phenyl)methanamine | C13H12BrN | Bromine substitution may alter biological activity |
The unique combination of chlorine and fluorine in (3-Chloro-2-fluorophenyl)(phenyl)methanamine may enhance its biological activity compared to similar compounds lacking one or both halogens.
Case Studies and Research Findings
- Antidepressant Activity : A study examined the structural attributes of various substituted phenylmethanamines, noting that the introduction of halogen substituents could significantly enhance their antidepressant activity by increasing serotonin reuptake inhibition . Although specific data on (3-Chloro-2-fluorophenyl)(phenyl)methanamine were not detailed, structural analogs demonstrated promising results.
- Neurotransmitter Interaction : Research on related compounds suggests that halogenated phenylmethanamines can interact with neurotransmitter transporters, potentially influencing mood and cognitive functions. This interaction is crucial for developing treatments for neuropsychiatric disorders .
- Anti-Amyloidogenic Properties : Some studies have explored the anti-amyloidogenic effects of structurally similar compounds, which inhibit protein aggregation associated with diseases like Alzheimer's. Although direct studies on (3-Chloro-2-fluorophenyl)(phenyl)methanamine are lacking, its structural characteristics suggest a potential for similar activity .
Q & A
Basic: What are the standard synthetic methods for (3-Chloro-2-fluorophenyl)(phenyl)methanamine, and what factors influence reaction yields?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-chloro-2-fluorobenzyl chloride with aniline under basic conditions (e.g., NaOH) and reflux, analogous to methods used for dichlorophenyl analogs . Key factors affecting yields include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Reflux conditions (~100–120°C) optimize kinetics.
- Catalyst use : Transition metals (e.g., Pd for cross-coupling) may improve efficiency.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
Basic: Which spectroscopic techniques are most effective for characterizing (3-Chloro-2-fluorophenyl)(phenyl)methanamine?
Answer:
- ¹H/¹³C/¹⁹F NMR : Identifies substituent positions and confirms regiochemistry. For instance, ¹⁹F NMR detects fluorine’s electronic environment .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or EI-MS).
- Infrared (IR) spectroscopy : Confirms the primary amine (-NH₂) stretch (~3300–3500 cm⁻¹).
- X-ray crystallography : Resolves structural ambiguities; SHELX programs are widely used for refinement.
Advanced: How can researchers resolve contradictory NMR data observed in the characterization of (3-Chloro-2-fluorophenyl)(phenyl)methanamine?
Answer:
Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:
- Variable temperature NMR : Suppresses signal splitting caused by conformational exchange.
- Deuterated solvents : Minimize solvent interference (e.g., DMSO-d₆ for amine protons).
- 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities.
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison .
Advanced: What strategies optimize the synthesis of (3-Chloro-2-fluorophenyl)(phenyl)methanamine for high enantiomeric purity?
Answer:
- Chiral resolution : Use chiral acids (e.g., tartaric acid) to separate enantiomers via diastereomeric salt formation.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed couplings.
- Enzymatic methods : Lipases or esterases can selectively hydrolyze enantiomers.
- Analytical monitoring : Chiral HPLC (e.g., Chiralpak® columns) quantifies enantiomeric excess .
Advanced: How does the electronic nature of the chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing chloro and fluoro groups activate the aromatic ring for electrophilic substitution while directing reactivity:
- Fluorine : Strong -I effect directs electrophiles to the meta position.
- Chlorine : Combines -I and +M effects, favoring para substitution.
In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) enable efficient coupling with boronic acids. Steric hindrance from the chloro group may necessitate bulky ligands (e.g., SPhos) .
Advanced: What are the challenges in crystallizing (3-Chloro-2-fluorophenyl)(phenyl)methanamine, and how can they be addressed?
Answer:
Challenges include low solubility and polymorphism. Solutions:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Temperature gradients : Gradual cooling from saturated solutions promotes crystal growth.
- Additives : Co-crystallizing agents (e.g., crown ethers) stabilize lattice structures.
SHELXL refinement is critical for resolving disorder or twinning in diffraction data.
Advanced: How can computational chemistry predict the biological activity of derivatives of this compound?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or GPCRs).
- QSAR modeling : Correlate substituent properties (Hammett σ, logP) with bioactivity data.
- MD simulations : GROMACS assesses binding stability over time.
Validation requires in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Advanced: What analytical methods differentiate (3-Chloro-2-fluorophenyl)(phenyl)methanamine from its structural analogs?
Answer:
- High-resolution MS : Distinguishes isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl).
- HPLC-DAD/UV : Retention times and UV profiles vary with substituent electronic effects.
- Solid-state NMR : Detects crystallographic differences (e.g., polymorphs).
- TGA/DSC : Thermal stability profiles differ based on substituent interactions .
Basic: What are the key safety considerations when handling (3-Chloro-2-fluorophenyl)(phenyl)methanamine in the laboratory?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers, refrigerated, and away from oxidizers .
Advanced: How can researchers validate the purity of (3-Chloro-2-fluorophenyl)(phenyl)methanamine for pharmacological studies?
Answer:
- HPLC-ELSD/MS : Detects non-UV-active impurities (e.g., salts).
- Elemental analysis : Confirms C, H, N, Cl, and F content within ±0.3% of theoretical values.
- Karl Fischer titration : Measures residual water (<0.1%).
- ICP-OES : Screens for heavy metal contaminants (e.g., Pd from catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
